molecular formula C40H34O3P2 B12884799 (15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine

(15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine

Cat. No.: B12884799
M. Wt: 624.6 g/mol
InChI Key: LTVPTKJBJFMUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine is a complex organophosphorus compound It is known for its unique structure, which includes two diphenylphosphino groups and a trioxacycloundecine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine typically involves multiple steps. The starting materials often include dibenzofuran derivatives and diphenylphosphine. The reaction conditions usually require the use of strong bases and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The process may involve the formation of intermediate compounds, which are then cyclized to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of automated reactors and continuous flow systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine can undergo various types of chemical reactions, including:

    Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diphenylphosphino groups would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which can be used as catalysts in various organic reactions.

Biology and Medicine

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical manufacturing processes. Its ability to form stable complexes with metals makes it valuable in processes that require precise control over reaction conditions.

Mechanism of Action

The mechanism by which (15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine exerts its effects is primarily through its role as a ligand. It can coordinate with metal centers, altering their electronic properties and enhancing their catalytic activity. The molecular targets are typically transition metals, and the pathways involved include the formation of metal-ligand complexes that facilitate various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler phosphine ligand commonly used in coordination chemistry.

    1,2-Bis(diphenylphosphino)ethane (DPPE): Another bidentate ligand with two diphenylphosphino groups.

    Dibenzofuran: The core structure of the compound, which can be modified to create various derivatives.

Uniqueness

What sets (15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine apart is its trioxacycloundecine ring system, which provides additional stability and unique electronic properties. This makes it particularly effective in forming stable metal complexes and enhancing catalytic activity.

Properties

Molecular Formula

C40H34O3P2

Molecular Weight

624.6 g/mol

IUPAC Name

(19-diphenylphosphanyl-8,11,14-trioxatricyclo[13.4.0.02,7]nonadeca-1(15),2(7),3,5,16,18-hexaen-3-yl)-diphenylphosphane

InChI

InChI=1S/C40H34O3P2/c1-5-15-31(16-6-1)44(32-17-7-2-8-18-32)37-25-13-23-35-39(37)40-36(43-30-28-41-27-29-42-35)24-14-26-38(40)45(33-19-9-3-10-20-33)34-21-11-4-12-22-34/h1-26H,27-30H2

InChI Key

LTVPTKJBJFMUOB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.